

Application Notes and Protocols for BR351 (IBI351/GFH925) in Cancer Models

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Compound of Interest		
Compound Name:	BR351 precursor	
Cat. No.:	B11930906	Get Quote

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Introduction

BR351, also known as IBI351 and GFH925 (Fulzerasib), is a potent, orally active, and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors. BR351 irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2] This action effectively inhibits downstream signaling pathways, primarily the MAPK pathway, leading to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3][4][5][6][7][8][9][10][11] Preclinical and clinical studies have demonstrated promising anti-tumor activity and a manageable safety profile for BR351 in patients with KRAS G12C-mutated advanced solid tumors.[2]

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it stimulates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[12] The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of carcinogenesis.[12]

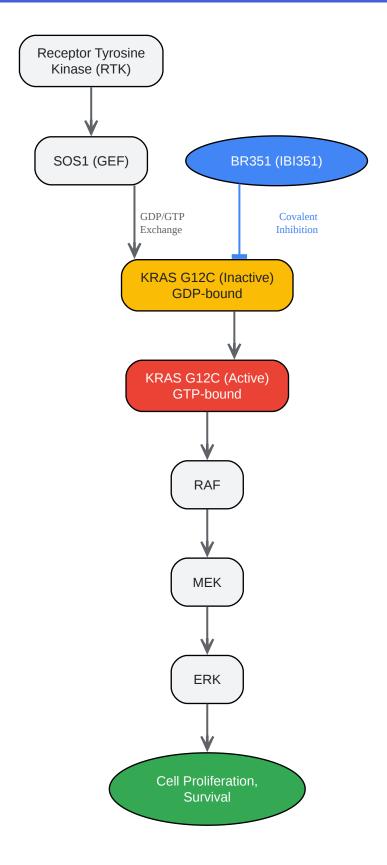


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BR351 is designed to specifically target the mutant cysteine at position 12. By forming an irreversible covalent bond, BR351 locks the KRAS G12C protein in its inactive GDP-bound conformation.[4][5] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling cascades and resulting in anti-tumor effects.[3][6]





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Figure 1: Mechanism of action of BR351 on the KRAS G12C signaling pathway.



Data Presentation

Preclinical Efficacy of BR351

Cell Line	Cancer Type	IC50 (nM)	Assay Type
NCI-H358	NSCLC	5.2	Cell Viability
MIA PaCa-2	Pancreatic Cancer	8.1	Cell Viability
SW1573	NSCLC	12.5	Cell Viability
AsPC-1	Pancreatic Cancer	>10,000	Cell Viability (KRAS G12D)

Data extracted from preclinical studies. IC50 values represent the concentration of BR351 required to inhibit cell growth by 50%.

Clinical Efficacy of BR351 in Non-Small Cell Lung

Cancer (NSCLC)

Clinical Trial ID	Phase	No. of Patients	Treatmen t	ORR (%)	DCR (%)	Median PFS (months)
NCT05005 234	II	116	BR351 Monothera py	46.6	90.5	8.3
NCT05005 234	I	67	BR351 Monothera py	61.2	92.5	Not Reached
NCT05005 234 (600mg BID)	I	30	BR351 Monothera py	66.7	96.7	Not Reached

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival. Data is from previously treated patients with KRAS G12C-mutated advanced NSCLC.[3][13] [14][15]



Clinical Efficacy of BR351 in Colorectal Cancer (CRC)

Clinical Trial ID	Phase	No. of Patients	Treatmen t	Confirme d ORR (%)	DCR (%)	Median PFS (months)
NCT05005 234, NCT05497 336 (Pooled)	I	56	BR351 Monothera py	-	-	-
- 600mg BID Cohort	I	48	BR351 Monothera py	45.8	89.6	7.6
NCT05005 234, NCT05497 336 (Pooled, earlier data)	I	45	BR351 Monothera py	47.5 (ORR)	85.0	Not Reached
- 600mg BID Cohort (earlier data)	I	32	BR351 Monothera py	43.8 (ORR)	87.5	Not Reached

Data is from previously treated patients with KRAS G12C-mutated advanced CRC.[12][16][17] [18][19][20]

Experimental Protocols In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of BR351 on cancer cell lines.

Materials:



- KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
- KRAS wild-type or other mutant cancer cell lines (e.g., AsPC-1) as controls
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- BR351 (stock solution in DMSO)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities

Protocol:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of BR351 in complete medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100 μ L of the BR351 dilutions or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.



 Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of BR351 in a mouse model.

Materials:

- Female BALB/c nude mice (4-6 weeks old)
- NCI-H358 human NSCLC cells
- Matrigel
- BR351
- Vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
- Calipers
- Animal balance

Protocol:

- Subcutaneously inject 5 x 10⁶ NCI-H358 cells mixed with Matrigel into the right flank of each mouse.
- Monitor tumor growth regularly. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
- Administer BR351 orally once or twice daily at the desired dose levels (e.g., 30, 100 mg/kg).
 The control group receives the vehicle solution.
- Measure tumor dimensions with calipers and body weight twice a week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.

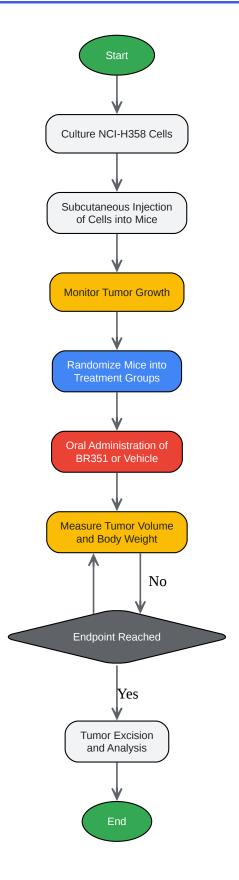
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- Continue treatment for a specified period (e.g., 21-28 days) or until the tumor volume in the control group reaches a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).





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Figure 2: Workflow for an in vivo xenograft study to evaluate BR351 efficacy.



Conclusion

BR351 (IBI351/GFH925) is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its specific mechanism of action, leading to the inhibition of key oncogenic signaling pathways, has been validated in both preclinical models and clinical trials. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential and underlying biological effects of BR351 in various cancer contexts.

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